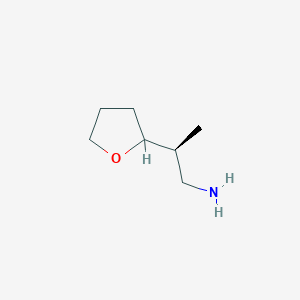![molecular formula C18H18N2O2S2 B2500295 2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 325700-59-2](/img/structure/B2500295.png)
2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one" is a pyrimidine derivative, which is a class of compounds known for their presence in various biological molecules and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural characteristics of related pyrimidine derivatives.
Synthesis Analysis
The first paper describes a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. The synthesis involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions. The resulting products include various substituents such as methyl, aryl, alkyl, and phenyl groups, which are similar to the substituents found in the compound of interest .
Molecular Structure Analysis
The second paper provides information on the molecular structure of a related compound, "2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile". This compound features a pyrimidine ring with phenylsulfanyl and benzylsulfanyl substituents, which are twisted out of the plane of the central ring. The orientation and dihedral angles of these substituents are detailed, which could be relevant when considering the spatial arrangement of substituents in the compound of interest .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of "2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one", the synthesis methods and structural information from related compounds can give insights into potential reactivity. For example, the presence of sulfanyl groups in the related compounds suggests that similar reactivity, such as nucleophilic substitution or oxidation, could be expected in the compound of interest.
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of the compound . However, based on the structural characteristics of the related compounds, one could infer that the compound may exhibit similar supramolecular interactions, such as C—H⋯π and π–π interactions, which could influence its crystalline structure and solubility .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- This compound has been utilized in the synthesis of new bioactive derivatives, including 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones. These compounds exhibited promising anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).
Antimicrobial Activity
- A study synthesized substituted tricyclic compounds: 5,6,7,8-Tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines, which showed significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).
- Another research synthesized tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as potential antimicrobial agents. Specific compounds showed high antibacterial activity against S. aureus and P. aeruginosa (Soliman et al., 2009).
Application in Organic Synthesis
- The compound has been used in the efficient synthesis of 2-substituted 5,6,7,8-Tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, showcasing its utility in organic synthesis processes (Ding et al., 2003).
Parallel Synthesis
- It was used in a study for the rapid parallel synthesis of 2-dialkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, highlighting its role in facilitating high-throughput chemical synthesis (Sun et al., 2005).
Cofactor for Phenylalanine Hydroxylase
- A study explored pyrimidines as cofactors for phenylalanine hydroxylase, using derivatives of the chemical structure, indicating its potential role in enzymatic processes (Bailey & Ayling, 1978).
Aldose Reductase Inhibitors
- The compound has been included in research for developing selective aldose reductase inhibitors exhibiting antioxidant activity, demonstrating its relevance in medicinal chemistry (La Motta et al., 2007).
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-10-11-23-18-19-16-15(13-8-4-5-9-14(13)24-16)17(22)20(18)12-6-2-1-3-7-12/h1-3,6-7,21H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKRAMBEZLABNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one | |
CAS RN |
325700-59-2 |
Source


|
| Record name | 5-[(2-hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)


![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)
![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)
![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)


![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)


